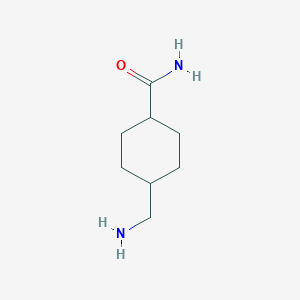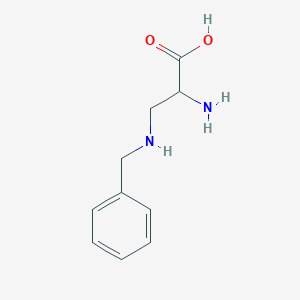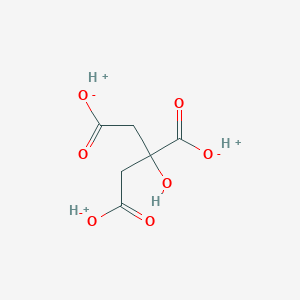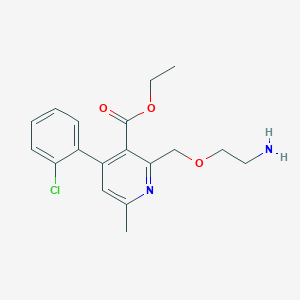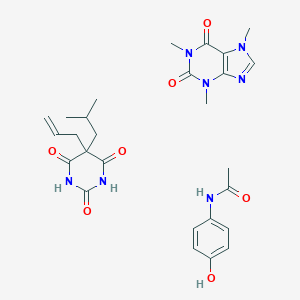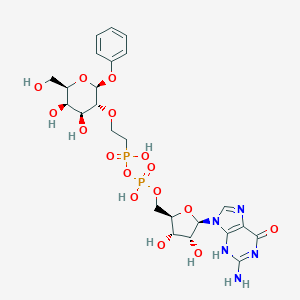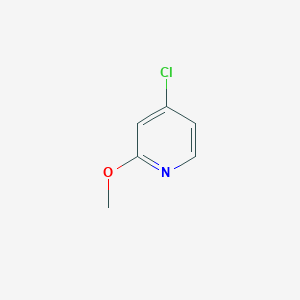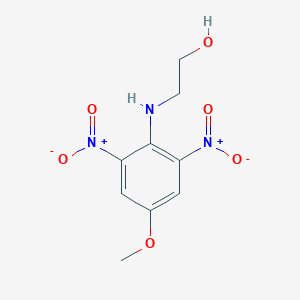
Nectarin I protein, Nicotiana
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nectarin I protein is a plant protein that is found in Nicotiana plants. This protein is responsible for the sweet taste of nectar in these plants, and it plays an important role in attracting pollinators. Nectarin I protein has been the subject of much scientific research, and it has been found to have a number of interesting properties. In
Scientific Research Applications
Nectarin I protein has a number of scientific research applications, including its use in studying plant-pollinator interactions, the role of plant proteins in plant defense mechanisms, and the development of new sweeteners. Nectarin I protein has been found to be important in attracting pollinators to Nicotiana plants, and studying this protein can help researchers better understand plant-pollinator interactions. The protein has also been found to play a role in plant defense mechanisms, and studying its properties can help researchers develop new methods for protecting plants from pests and diseases. Finally, the sweet taste of nectarin I protein makes it a promising candidate for the development of new sweeteners.
Mechanism of Action
The mechanism of action of nectarin I protein is not fully understood, but it is believed to be involved in the perception of sweetness in the human brain. The protein binds to sweet taste receptors on the tongue, which then send signals to the brain indicating the presence of sweetness.
Biochemical and Physiological Effects:
Nectarin I protein has a number of biochemical and physiological effects, including its ability to stimulate the release of insulin and its role in regulating blood sugar levels. The protein has also been found to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using nectarin I protein in lab experiments is its ability to mimic the sweetness of sugar without the negative health effects associated with sugar consumption. However, one limitation is that the protein is only found in Nicotiana plants, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of future directions for research on nectarin I protein, including its potential use in the development of new sweeteners, its role in plant defense mechanisms, and its effects on human health. Researchers may also explore the potential for using nectarin I protein in the treatment of diabetes or other metabolic disorders. Finally, there is a need for further research on the mechanism of action of nectarin I protein, which could lead to a better understanding of how sweetness is perceived in the human brain.
Synthesis Methods
The synthesis of nectarin I protein can be achieved through several methods, including recombinant DNA technology, protein expression, and purification. Recombinant DNA technology involves inserting the gene for nectarin I protein into a plasmid, which is then introduced into bacterial cells. The bacteria then produce the protein, which can be purified and used for research purposes. Protein expression involves introducing the gene for nectarin I protein into plant cells, which then produce the protein. The protein can then be extracted and purified for use in research.
properties
CAS RN |
123339-15-1 |
|---|---|
Product Name |
Nectarin I protein, Nicotiana |
Molecular Formula |
C5H5Ge |
Molecular Weight |
137.72 g/mol |
InChI |
InChI=1S/C5H5Ge/c1-2-4-6-5-3-1/h1-5H |
InChI Key |
NANRRCMSLVPIMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=[Ge]C=C1 |
Canonical SMILES |
C1=CC=[Ge]C=C1 |
synonyms |
germin Nectarin I protein, Nicotiana Nectarin I protein, tobacco |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



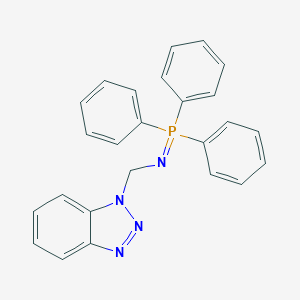
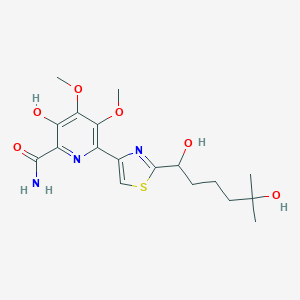
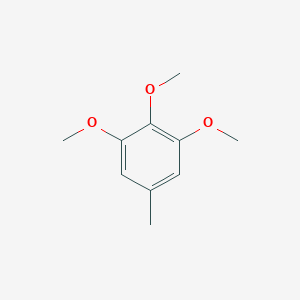
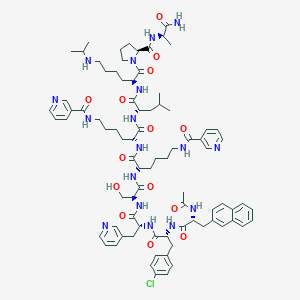

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
